molecular formula C12H15B B1319476 1-Bromo-3-cyclohexylbenzene CAS No. 19920-84-4

1-Bromo-3-cyclohexylbenzene

Cat. No.: B1319476
CAS No.: 19920-84-4
M. Wt: 239.15 g/mol
InChI Key: KTNLLCDOFZYDDH-UHFFFAOYSA-N
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Description

1-Bromo-3-cyclohexylbenzene is a useful research compound. Its molecular formula is C12H15Br and its molecular weight is 239.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-cyclohexylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H15Br/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNLLCDOFZYDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593367
Record name 1-Bromo-3-cyclohexylbenzene
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Molecular Weight

239.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19920-84-4
Record name 1-Bromo-3-cyclohexylbenzene
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URL https://comptox.epa.gov/dashboard/DTXSID60593367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-cyclohexylbenzene
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Contextualization Within Modern Organic Synthesis and Materials Science Research

In the realm of modern organic synthesis, 1-Bromo-3-cyclohexylbenzene is primarily valued as a versatile precursor. The carbon-bromine bond is a pivotal functional group that readily participates in a wide array of cross-coupling reactions. These reactions, often catalyzed by transition metals such as palladium, are fundamental to the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. The presence of the cyclohexyl group imparts specific steric and electronic properties to the molecule, influencing its reactivity and the physical characteristics of its derivatives.

In materials science, the structural motif of a substituted cyclohexylbenzene (B7769038) is of considerable interest. Cyclohexylbenzene derivatives are known to be important components in the formulation of liquid crystals, which are integral to display technologies. The bulky, non-planar cyclohexyl group can influence the mesomorphic properties of a material, affecting its liquid crystalline phases and thermal stability. Furthermore, brominated arenes are crucial intermediates in the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). The bromine atom can be readily converted to other functional groups, allowing for the fine-tuning of the electronic and photophysical properties of the final material.

Historical Trajectory of Research on Aryl Bromides and Cyclohexylbenzene Scaffolds in Academic Literature

The scientific journey of aryl bromides and cyclohexylbenzene (B7769038) scaffolds is deeply rooted in the foundational principles of organic chemistry. The first synthesis of the parent compound, cyclohexylbenzene, was achieved in 1899 by Nikolay Kirsanov, a student of the renowned chemist Vladimir Markovnikov. Kirsanov utilized a Friedel-Crafts alkylation of benzene (B151609) with cyclohexyl chloride in the presence of aluminum trichloride, a reaction that has since become a cornerstone of aromatic chemistry wikipedia.org. The Friedel-Crafts reaction, discovered by Charles Friedel and James Mason Crafts in 1877, provided a direct method for attaching alkyl groups to aromatic rings and remains a vital synthetic tool nih.gov.

The utility of aryl bromides in synthesis saw a significant expansion with the advent of transition metal-catalyzed cross-coupling reactions. While early examples of metal-mediated aryl-aryl bond formation, such as the Ullmann reaction (using copper), were developed in the early 20th century, the latter half of the century witnessed a revolution with the introduction of palladium catalysts. Reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings have become indispensable for their reliability and functional group tolerance in forming carbon-carbon and carbon-heteroatom bonds, respectively, with aryl bromides being common substrates.

The interest in cyclohexylbenzene scaffolds in materials science has a parallel history with the discovery and development of liquid crystals. Although the liquid crystalline state of matter was first observed in the late 19th century, it was in the mid-20th century that systematic research into the relationship between molecular structure and liquid crystalline properties began to flourish. The inclusion of the cyclohexyl ring in mesogenic (liquid crystal-forming) molecules was found to be advantageous for creating materials with desirable properties for display applications, such as low viscosity and high chemical stability.

The rise of pharmaceutical chemistry from its origins in the synthetic dye industry in the late 19th and early 20th centuries also saw the increasing importance of functionalized aromatic compounds nih.govucdavis.edu. While the cyclohexylbenzene moiety itself is not a common pharmacophore, the principles of modifying aromatic rings with various substituents to modulate biological activity are fundamental to drug discovery.

Evolving Methodologies for the Investigation of Aryl Halides Bearing Complex Aliphatic Substituents

The investigation of aryl halides with complex aliphatic substituents, such as 1-Bromo-3-cyclohexylbenzene, has been propelled by advancements in both synthetic and analytical methodologies.

Synthetic Methodologies:

Historically, the synthesis of such compounds relied heavily on classical electrophilic aromatic substitution reactions, like the Friedel-Crafts alkylation. While effective, these methods can sometimes suffer from issues of regioselectivity and catalyst deactivation. Modern organic synthesis has seen the development of more sophisticated and efficient methods for the preparation of brominated arenes. These include:

Catalytic Bromination: The use of transition metal catalysts and more selective brominating agents has allowed for greater control over the regioselectivity of bromination, even on complex aromatic systems.

C-H Activation/Functionalization: Direct C-H functionalization has emerged as a powerful strategy for the synthesis of functionalized arenes, offering more atom-economical and environmentally benign routes compared to traditional methods that require pre-functionalized starting materials.

Electrochemical Methods: Electrochemical synthesis offers a green and efficient alternative for the bromination of aromatic compounds, often proceeding under mild conditions with high selectivity.

Analytical Methodologies:

The structural elucidation and characterization of complex molecules like this compound rely heavily on a suite of advanced analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for determining the connectivity and chemical environment of atoms within a molecule. For this compound, NMR would provide distinct signals for the aromatic and cyclohexyl protons and carbons, with the chemical shifts and coupling patterns confirming the substitution pattern on the benzene (B151609) ring. The spectra for the parent cyclohexylbenzene (B7769038) show characteristic peaks for the aromatic and aliphatic protons rsc.orgchemicalbook.com.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of a compound. For brominated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M+2 peak in the mass spectrum, which is a clear indicator of the presence of a single bromine atom.

X-ray Crystallography: For solid derivatives of this compound, single-crystal X-ray crystallography can provide an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and conformational details of the cyclohexyl ring.

Theoretical and Computational Chemistry Studies of 1 Bromo 3 Cyclohexylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can predict molecular geometries, energies, and reactivity. For a molecule like 1-bromo-3-cyclohexylbenzene, DFT calculations would typically begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms.

Based on studies of bromobenzene (B47551), the geometry of the benzene (B151609) ring in this compound is expected to be slightly distorted from a perfect hexagon due to the presence of the bromine and cyclohexyl substituents. The carbon-bromine (C-Br) bond length and the carbon-carbon bond lengths within the aromatic ring can be accurately predicted. For instance, DFT calculations on bromobenzene have shown C-C bond lengths to be around 1.53 Å and the C-Br bond length to be approximately 1.937 Å. uwosh.edu The bond angles within the benzene ring are also expected to deviate slightly from the ideal 120° of an unsubstituted benzene ring. uwosh.edu

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. fiveable.me

For this compound, the HOMO is expected to be primarily located on the π-system of the benzene ring, with some contribution from the bromine atom's lone pairs. The LUMO is likely to be a π* orbital of the aromatic ring. In the case of bromobenzene, the HOMO is orbital 38 and the LUMO is orbital 39 when calculated by summing the number of electrons and dividing by two. uwosh.edu The presence of the electron-donating cyclohexyl group would be expected to raise the energy of the HOMO, while the electron-withdrawing bromine atom would lower it. The interplay of these effects determines the final orbital energies.

An electrostatic potential map visually represents the distribution of charge in a molecule. In such a map of this compound, regions of negative electrostatic potential (typically colored red) would be expected around the electronegative bromine atom, indicating a region of higher electron density. Regions of positive electrostatic potential (typically colored blue) would be anticipated around the hydrogen atoms of the benzene and cyclohexyl rings. uwosh.edu This map is useful for predicting how the molecule will interact with other charged or polar species.

ParameterPredicted Value/Location for this compound (inferred from Bromobenzene)
HOMO Primarily on the π-system of the benzene ring
LUMO Primarily a π* orbital of the benzene ring
Negative Electrostatic Potential Concentrated around the Bromine atom
Positive Electrostatic Potential Distributed over the Hydrogen atoms

The electronic properties of the benzene ring in this compound are significantly influenced by its two substituents: the bromo group and the cyclohexyl group. nih.govijcrcps.com

Cyclohexyl Group : The cyclohexyl group is an alkyl substituent. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect (+I). This effect increases the electron density of the benzene ring, making it more susceptible to electrophilic attack than unsubstituted benzene. The cyclohexyl group is also an ortho, para-director.

In this compound, these two substituents are in a meta position relative to each other. Their combined influence on the electronic properties of the ring will be a balance of their individual inductive and resonance effects. Computational studies on substituted benzenes have shown that even a single substituent can have a small but measurable impact on the aromaticity of the ring. researchgate.net

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are instrumental in mapping out the potential energy surface of a chemical reaction, which allows for the elucidation of reaction pathways. nih.govchemrxiv.org These calculations can identify and characterize stationary points on the potential energy surface, such as reactants, products, intermediates, and, most importantly, transition states. nih.gov

A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the rate of a reaction. nih.gov Quantum chemical methods, such as those that search for saddle points on the potential energy surface, can be used to determine the geometry and energy of transition states. Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that it connects the desired reactants and products (or intermediates). nih.gov

Chemical reactions are most often carried out in a solvent. The interaction between the solute (the reacting molecules) and the solvent can have a profound impact on the energetics of the reaction pathway. Solvation models in computational chemistry are used to account for these effects.

There are two main types of solvation models:

Explicit Solvation : In this model, individual solvent molecules are included in the calculation. While this approach can provide a highly detailed picture of solute-solvent interactions, it is computationally very expensive.

Implicit Solvation (Continuum Models) : Here, the solvent is treated as a continuous medium with a given dielectric constant. This is a more computationally efficient approach and is widely used to model the bulk effects of the solvent on reaction energetics.

For reactions of this compound, the choice of solvent could significantly alter the stability of charged intermediates and transition states. For instance, a polar solvent would be expected to stabilize a charged intermediate in a nucleophilic aromatic substitution reaction, thereby lowering the activation energy. Implicit solvation models would be well-suited to capture these effects and provide more accurate predictions of reaction rates.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can generate a trajectory that describes the positions and velocities of the atoms over time. This allows for the exploration of conformational landscapes and the study of dynamic processes such as solvent interactions.

The cyclohexyl group of this compound is conformationally flexible. The cyclohexane (B81311) ring can adopt several conformations, with the most stable being the chair conformation. Other higher-energy conformations include the boat and twist-boat forms. MD simulations can be used to study the transitions between these different conformations. nih.gov For instance, an MD simulation of cyclohexane at an elevated temperature can reveal the chair-to-chair ring-flipping process and the involvement of the boat and twist-boat intermediates. nih.govnih.gov The relative energies of these conformations determine their populations at a given temperature.

Cyclohexane ConformationRelative Energy (kcal/mol) - Approximate ValuesKey Feature
Chair 0Most stable, staggered C-H bonds
Twist-Boat ~5.5More stable than the boat, avoids flagpole interactions
Boat ~6.9Less stable, eclipsing C-H bonds and flagpole interactions

Dynamic Behavior of the Cyclohexyl Moiety in Solution

The dynamic behavior of the cyclohexyl moiety in this compound is a crucial aspect of its molecular mechanics, influencing its conformational preferences and interactions. In solution, the cyclohexyl ring is not static but undergoes rapid conformational changes, primarily the chair-boat-chair interconversion.

Computational studies on similar molecules, such as phenylcyclohexane (B48628), have shown that the chair conformation is the most stable, and this is expected to be the case for this compound as well. The presence of the bulky bromophenyl group as a substituent on the cyclohexane ring introduces a conformational preference. The molecule can exist as two principal chair conformers: one with the bromophenyl group in an equatorial position and the other with it in an axial position.

Conformational Energy Analysis:

Quantum chemical calculations can be employed to determine the relative energies of these conformers. For monosubstituted cyclohexanes, the equatorial conformer is generally more stable due to the avoidance of 1,3-diaxial interactions, which are steric clashes between the axial substituent and the axial hydrogens on the same side of the ring. In the case of this compound, the equatorial conformer is predicted to be significantly lower in energy.

Molecular dynamics (MD) simulations can provide a more detailed picture of the dynamic behavior of the cyclohexyl moiety in various solvents. These simulations can model the trajectory of each atom over time, revealing the frequency and energy barriers of conformational transitions. The rotational freedom of the C-C bond connecting the cyclohexyl and phenyl rings also contributes to the molecule's dynamic nature. The barrier to rotation around this bond will be influenced by the steric hindrance between the ortho-hydrogens of the phenyl ring and the equatorial hydrogens of the cyclohexyl ring.

A representative, though simplified, energy profile for the chair interconversion of a substituted cyclohexane is shown below. The actual energy barriers for this compound would require specific computational modeling.

ConformationRelative Energy (kcal/mol) (Illustrative)Key Features
Chair (Equatorial)0Most stable conformation, substituent is in the less sterically hindered position.
Half-Chair~10-12Transition state for chair-to-boat interconversion.
Twist-Boat~5-6An intermediate, more stable than the boat conformation.
Boat~7-8Higher energy conformation with flagpole interactions.
Chair (Axial)~1.5-2.5Less stable chair conformation due to 1,3-diaxial interactions.

Note: The energy values are illustrative for a generic substituted cyclohexane and would need to be calculated specifically for this compound.

Intermolecular Interactions with Solvents and Catalysts

The nature of intermolecular interactions between this compound and its environment is fundamental to its solubility, reactivity, and catalytic transformations. Computational methods are instrumental in elucidating these non-covalent interactions.

Interactions with Solvents:

The solubility and stability of this compound in different solvents are governed by a combination of forces, including van der Waals interactions, dipole-dipole interactions, and potentially weak hydrogen bonds. The bromine atom introduces a degree of polarity to the otherwise nonpolar hydrocarbon structure.

Nonpolar Solvents (e.g., hexane, toluene): In these solvents, the primary interactions will be London dispersion forces, driven by temporary fluctuations in electron density. The large surface area of the molecule contributes to significant van der Waals interactions.

Polar Aprotic Solvents (e.g., acetone, dimethylformamide): In addition to dispersion forces, dipole-dipole interactions will occur between the polar C-Br bond of this compound and the polar functional groups of the solvent molecules.

Polar Protic Solvents (e.g., ethanol, water): While not a strong hydrogen bond acceptor, the bromine atom can participate in weak halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site. acs.org

Computational techniques such as Density Functional Theory (DFT) can be used to calculate the interaction energies between this compound and various solvent molecules, providing a quantitative measure of the strength of these interactions.

Interactions with Catalysts:

This compound, as an aryl bromide, is a common substrate in palladium-catalyzed cross-coupling reactions. Understanding the interaction between the substrate and the catalyst is key to optimizing reaction conditions.

Computational studies on the interaction of aryl bromides with palladium catalysts have provided mechanistic insights. imperial.ac.ukresearchgate.netacs.org The initial step in many catalytic cycles is the oxidative addition of the aryl bromide to a low-valent palladium center. DFT calculations can model the transition state of this process, revealing the energy barrier and the influence of ligands on the palladium and substituents on the aryl ring.

The interaction likely involves the coordination of the bromine atom to the palladium center, followed by the cleavage of the C-Br bond. The cyclohexyl group, being sterically bulky and electron-donating (by induction), will influence the rate of this oxidative addition. The steric hindrance may slightly impede the approach of the palladium catalyst, while the electron-donating nature could potentially accelerate the reaction by increasing the electron density on the aromatic ring.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Related Brominated Aryl Compounds

QSAR/QSPR models are built upon the principle that the structure of a molecule, encoded by molecular descriptors, determines its properties. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular volume, surface area).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, partial charges).

Quantum-chemical descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies).

QSAR Modeling of Brominated Aromatic Compounds:

Numerous QSAR studies have been conducted on brominated flame retardants and other polybrominated aromatic compounds to predict their toxicity and environmental fate. nih.govacs.orguninsubria.it These studies have identified key molecular descriptors that correlate with endpoints such as endocrine disruption and bioaccumulation. For instance, hydrophobicity (often represented by the octanol-water partition coefficient, logP) and molecular size have been shown to be important predictors of the biological activity of many brominated compounds.

QSPR Modeling of Alkylbenzenes and Halogenated Benzenes:

QSPR models have been successfully applied to predict the physicochemical properties of alkylbenzenes and halogenated benzenes. scope-journal.comresearchgate.net These models can estimate properties such as boiling point, vapor pressure, and solubility based on calculated molecular descriptors. For a molecule like this compound, descriptors related to molecular weight, van der Waals volume, and polarizability would likely be significant in predicting its physical properties.

A hypothetical QSPR model for predicting a property of a series of brominated aryl compounds might take the form of a multiple linear regression (MLR) equation:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙ*Dₙ

Where 'c' represents the regression coefficients and 'D' represents the molecular descriptors.

The development and validation of such models for a class of compounds that includes this compound would be a valuable endeavor for predicting its properties and potential biological activities without the need for extensive experimental testing.

Applications of 1 Bromo 3 Cyclohexylbenzene in Advanced Organic Synthesis

Precursor in the Synthesis of Substituted Cyclohexylbenzenes with Diverse Functionalities

The bromine atom in 1-Bromo-3-cyclohexylbenzene serves as a highly effective synthetic handle, enabling its transformation into a wide range of substituted cyclohexylbenzene (B7769038) derivatives through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Formation of C-C Bonds via Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these powerful transformations. Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the direct attachment of new carbon-based functionalities to the aromatic ring, leading to the creation of more complex molecular architectures.

The Suzuki coupling , which pairs an organoboron compound with an organohalide, is a widely employed method for generating biaryl structures. While specific studies detailing the Suzuki coupling of this compound are not extensively documented in readily available literature, the general reactivity of aryl bromides in this reaction is well-established. For instance, the coupling of bromobenzene (B47551) with phenylboronic acid is a classic example of this transformation, typically utilizing a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate. It is highly probable that this compound would undergo similar reactions to produce 3-cyclohexylbiphenyl (B154240) and its derivatives, which are of interest in materials science and medicinal chemistry.

Similarly, the Heck reaction , involving the coupling of an aryl halide with an alkene, provides a direct route to substituted alkenes. The reaction of bromobenzene and styrene (B11656) to form stilbene (B7821643) is a representative example of this process. wikipedia.orgu-szeged.hu Although specific examples with this compound are not prevalent in the literature, its participation in Heck reactions would be expected to yield 1-cyclohexyl-3-styrylbenzene derivatives, which could serve as precursors for various functional polymers and organic materials.

The Sonogashira coupling , which joins an aryl halide with a terminal alkyne, is instrumental in the synthesis of arylalkynes. The reaction between bromobenzene and phenylacetylene (B144264) is a common illustration of this coupling. rsc.orgnih.govresearchgate.net The application of this methodology to this compound would lead to the formation of 1-cyclohexyl-3-(phenylethynyl)benzene, a structure that can be further elaborated into more complex conjugated systems for applications in optoelectronics.

Coupling ReactionReactant 1Reactant 2Typical CatalystTypical BasePotential Product from this compound
Suzuki This compoundPhenylboronic acidPd(PPh₃)₄Na₂CO₃3-Cyclohexylbiphenyl
Heck This compoundStyrenePd(OAc)₂Et₃N1-Cyclohexyl-3-styrylbenzene
Sonogashira This compoundPhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃N1-Cyclohexyl-3-(phenylethynyl)benzene

Introduction of Oxygen, Nitrogen, Sulfur, and Phosphorus-Containing Moieties

Beyond carbon-carbon bond formation, the bromine atom of this compound facilitates the introduction of various heteroatom-containing functional groups, significantly expanding the diversity of accessible substituted cyclohexylbenzenes.

Palladium-catalyzed C-O coupling reactions, a variant of the Buchwald-Hartwig amination, allow for the synthesis of diaryl ethers. rsc.org By reacting this compound with phenols, it is possible to generate 3-cyclohexyloxyphenyl derivatives. These motifs are present in a range of biologically active molecules and liquid crystalline materials.

The Buchwald-Hartwig amination itself provides a direct and efficient method for the formation of C-N bonds. This reaction would enable the synthesis of N-(3-cyclohexylphenyl)amines by coupling this compound with various primary and secondary amines. These arylamine products are crucial intermediates in the pharmaceutical and materials science industries. For example, the synthesis of 3-cyclohexyl-N,N-diphenylaniline would be readily achievable through this methodology.

The introduction of sulfur-containing groups can be accomplished through palladium- or copper-catalyzed C-S coupling reactions. Reacting this compound with thiols or their corresponding salts would yield 3-cyclohexylphenyl thioethers. Furthermore, the synthesis of 3-cyclohexylthiophenol can be envisioned through various synthetic routes starting from this compound.

Finally, the formation of C-P bonds can be achieved through palladium-catalyzed phosphination reactions. Coupling this compound with secondary phosphines or phosphine (B1218219) oxides would lead to the synthesis of valuable phosphine ligands and other organophosphorus compounds, which have widespread applications in catalysis and materials science. rsc.org

Building Block for Complex Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

The 3-cyclohexylphenyl scaffold provided by this compound can be strategically incorporated into larger, more complex aromatic and heterocyclic systems.

Annulation and Intramolecular Cyclization Reactions

Annulation reactions , which involve the formation of a new ring onto an existing one, can be employed to construct PAHs from derivatives of this compound. For instance, a derivative of this compound could be functionalized with appropriate groups that can undergo palladium-catalyzed intramolecular C-H activation or other cyclization strategies to build fused aromatic rings. nih.govrsc.org

Intramolecular cyclization reactions of suitably substituted derivatives of this compound can lead to the formation of various heterocyclic compounds. For example, a derivative containing an ortho-amino or ortho-hydroxyl group relative to a side chain introduced via a cross-coupling reaction could be cyclized to form benzofurans, indoles, or other important heterocyclic systems. nih.gov

Role in the Synthesis of Material Science Precursors

The unique combination of a bulky, non-planar cyclohexyl group and a functionalizable aromatic ring makes this compound an attractive precursor for materials with specific steric and electronic properties. The cyclohexyl group can impart solubility and prevent close packing of molecules in the solid state, which is a desirable feature in the design of organic electronic materials. By incorporating the 3-cyclohexylphenyl moiety into larger conjugated systems, it is possible to fine-tune the morphological and photophysical properties of the resulting materials.

Intermediate in the Preparation of Advanced Functional Materials

The derivatives of this compound are valuable intermediates in the synthesis of a variety of advanced functional materials, including liquid crystals and organic semiconductors for organic light-emitting diodes (OLEDs).

The incorporation of the cyclohexylphenyl unit is a well-known strategy in the design of liquid crystals . researchgate.netresearchgate.nettcichemicals.commdpi.com The cyclohexyl group provides a favorable balance of rigidity and flexibility, which is crucial for the formation of mesophases. Starting from this compound, a variety of liquid crystalline molecules with different core structures and terminal groups can be synthesized.

In the field of OLEDs , host materials play a critical role in achieving high efficiency and stability. The introduction of bulky, non-planar groups like the cyclohexyl moiety into the host material's structure can effectively suppress intermolecular interactions and prevent crystallization, leading to improved device performance. rsc.orgnoctiluca.euep2-bayreuth.demdpi.commdpi.com this compound can serve as a key starting material for the synthesis of such host materials by incorporating the 3-cyclohexylphenyl unit into larger, charge-transporting molecular frameworks. For example, it could be used to synthesize bipolar host materials containing both electron-donating and electron-accepting moieties, tethered to the 3-cyclohexylphenyl core.

Synthesis of Monomers for Polymerization and Dendrimer Construction

The structure of this compound makes it a suitable candidate for the synthesis of monomers that can be incorporated into polymers and dendrimers. The bromo substituent can be readily converted into other functional groups or used directly in cross-coupling reactions to form larger, repeating structures.

In the realm of polymer synthesis, this compound can be envisioned as an AB-type monomer after suitable functionalization, or as a chain-terminating or branching agent. For instance, conversion of the bromo group to a boronic acid or ester would yield a molecule capable of participating in Suzuki-Miyaura cross-coupling polymerization with a dibromoaryl or dihaloalkane monomer. The bulky cyclohexyl group would influence the resulting polymer's morphology and properties, potentially leading to materials with high thermal stability and solubility in organic solvents.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. wikipedia.org The synthesis of dendrimers can be broadly categorized into divergent and convergent approaches. nih.gov In a convergent synthesis, dendritic wedges, known as dendrons, are first synthesized and then attached to a central core in the final step. mdpi.com this compound can serve as a foundational molecule for the synthesis of dendrons. For example, reaction of this compound with a protected diol under etherification conditions, followed by deprotection and further functionalization, can lead to the formation of first-generation dendrons. The bromine atom can be utilized in coupling reactions to introduce further branching points. The inherent asymmetry of the 3-substituted pattern can lead to dendrimers with unique shapes and functionalities.

Synthetic ApproachRole of this compoundPotential Outcome
PolymerizationMonomer precursor (after functionalization)Polymers with enhanced solubility and thermal stability
Dendrimer Synthesis (Convergent)Core for dendron synthesisAsymmetric dendrimers with tailored properties

Precursors for Liquid Crystalline and Organic Optoelectronic Materials

The rigid and anisotropic nature of the cyclohexylphenyl moiety makes this compound an attractive precursor for the synthesis of liquid crystals and organic optoelectronic materials. researchgate.net

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. tcichemicals.com Molecules that exhibit liquid crystalline phases (mesogens) often possess a rigid core and flexible terminal chains. The 3-cyclohexylphenyl unit can act as a core element in the design of such molecules. researchgate.net Through cross-coupling reactions such as Suzuki or Sonogashira coupling, the bromine atom of this compound can be replaced with other aromatic or acetylenic groups to extend the rigid core and create calamitic (rod-shaped) or discotic (disk-shaped) mesogens. The non-coplanar arrangement of the phenyl and cyclohexyl rings can influence the packing of the molecules and, consequently, the type of liquid crystalline phase observed.

In the field of organic optoelectronics, materials with extended π-conjugation are essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Multi-aryl compounds, such as terphenyls, are known for their significant nonlinearity and are valuable in optoelectronic applications. researchgate.net this compound can be used to introduce a cyclohexylphenyl unit into a larger conjugated system. This can be achieved through cross-coupling reactions with other aryl halides or organometallic reagents. The introduction of the bulky and insulating cyclohexyl group can be a strategy to control the intermolecular interactions, prevent aggregation-caused quenching of fluorescence, and improve the solubility and processability of the final material. Theoretical studies on π-conjugated organic molecules based on terphenyl and pyrrole (B145914) have shown the potential of such structures in organic solar cells. researchgate.net

Application AreaSynthetic Role of this compoundImpact on Material Properties
Liquid CrystalsPrecursor for the rigid core of mesogensInfluences molecular packing and liquid crystalline phase behavior
Organic OptoelectronicsBuilding block for extended π-conjugated systemsEnhances solubility, processability, and controls intermolecular interactions

Stereoselective Synthesis Employing Chiral Auxiliaries or Catalysts with this compound Derivatives

Stereoselective synthesis is a critical aspect of modern organic chemistry, particularly in the preparation of pharmaceuticals and advanced materials. While this compound itself is achiral, it can be a substrate in reactions that generate chiral products, or it can be derivatized to incorporate a chiral center.

A key area where stereoselectivity is crucial is in asymmetric cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful tool for the formation of C-C bonds, can be rendered enantioselective by the use of chiral ligands on the palladium catalyst. researchgate.netorganic-chemistry.org For instance, the asymmetric Suzuki-Miyaura coupling of an arylboronic acid with a derivative of this compound containing a prochiral center could lead to the formation of a single enantiomer of the product. This approach is particularly relevant for the synthesis of axially chiral biaryls, which are important as chiral ligands and in materials science. researchgate.net

Alternatively, a chiral auxiliary can be attached to a derivative of this compound to direct the stereochemical outcome of a subsequent reaction. The auxiliary can then be removed to yield the enantiomerically enriched product.

Recent advancements have also seen the development of iron-catalyzed enantioselective Suzuki-Miyaura coupling reactions, which offer a more sustainable alternative to palladium catalysis. rsc.org Such methods could potentially be applied to derivatives of this compound to access optically active α-arylpropionic acids and other chiral compounds.

Stereoselective MethodApplication to this compound DerivativesPotential Chiral Products
Asymmetric Catalysis (e.g., Suzuki-Miyaura)Cross-coupling with prochiral substrates using a chiral catalystAxially chiral biaryls, enantiomerically enriched compounds
Chiral AuxiliariesTemporary attachment of a chiral group to direct a reactionChiral molecules with a cyclohexylphenyl moiety
Iron-Catalyzed Asymmetric CouplingEnantioconvergent coupling of racemic derivativesOptically active α-arylpropionic acid derivatives

Advanced Derivatization and Functionalization Strategies for 1 Bromo 3 Cyclohexylbenzene

C-C Bond Forming Reactions Beyond Traditional Cross-Coupling

While Suzuki and Stille couplings are staples in C-C bond formation, other powerful palladium-catalyzed reactions offer alternative pathways to introduce carbon-based functionalities onto the 1-bromo-3-cyclohexylbenzene core. These methods, including the Heck reaction and various carbonylation processes, expand the synthetic toolkit for creating complex molecular architectures.

Heck Reactions and Olefin Functionalization

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, involving the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. For this compound, this reaction provides a direct method for introducing vinyl groups. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the olefin, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst.

The regioselectivity of the Heck reaction is influenced by the nature of the olefin. Electron-deficient olefins typically yield the (E)-isomer of the β-substituted product. A variety of olefins can be employed, ranging from simple alkenes like styrene (B11656) and acrylates to more complex cyclic olefins, allowing for the synthesis of a diverse array of stilbenes, cinnamates, and other vinylated derivatives of 3-cyclohexylbenzene.

Table 1: Representative Heck Reactions with this compound
Olefin Coupling PartnerCatalyst SystemBaseSolventExpected Product
StyrenePd(OAc)2 / P(o-tolyl)3Et3NDMF(E)-1-Cyclohexyl-3-styrylbenzene
Ethyl acrylatePd(OAc)2 / PPh3NaOAcDMAEthyl (E)-3-(3-cyclohexylphenyl)acrylate
CyclohexenePd(OAc)2 / PPh3Et3NToluene3-(Cyclohex-2-en-1-yl)-1-cyclohexylbenzene
Allyl alcoholPdCl2K2CO3DMF/H2O3-(3-Cyclohexylphenyl)propanal

Carbonylative and Carboxylation Reactions for Ester and Ketone Synthesis

Carbonylative cross-coupling reactions introduce a carbonyl group (C=O) into the aromatic ring, providing access to valuable derivatives such as carboxylic acids, esters, amides, and ketones. These transformations typically utilize carbon monoxide (CO) as the carbonyl source in a palladium-catalyzed process.

Alternatively, direct carboxylation using carbon dioxide (CO₂) has emerged as a greener and safer alternative to the highly toxic CO gas. nih.govbeilstein-journals.org In a typical palladium-catalyzed carboxylation, this compound can be converted into 3-cyclohexylbenzoic acid. beilstein-journals.org This reaction often requires a palladium precursor like Pd(OAc)₂, a suitable phosphine (B1218219) ligand (e.g., DPEPhos or tBu-Xphos), and a reducing agent under a CO₂ atmosphere. nih.govthieme-connect.com By including an alcohol or an organometallic reagent in the reaction mixture, esters or ketones can be synthesized, respectively, in a one-pot procedure.

Table 2: Carbonylative and Carboxylation Reactions of this compound
ReagentCarbon SourceCatalyst SystemConditionsExpected Product
H2OCO or CO2Pd(OAc)2 / DPEPhosBase, Reductant (for CO2)3-Cyclohexylbenzoic acid
Methanol (B129727)COPdCl2(PPh3)2Et3N, 100 °CMethyl 3-cyclohexylbenzoate
Phenylboronic acidCOPd(PPh3)4Base, Toluene(3-Cyclohexylphenyl)(phenyl)methanone
Aniline (B41778)COPd(OAc)2 / XantphosBase, DioxaneN-Phenyl-3-cyclohexylbenzamide

C-N and C-O Bond Forming Reactions with Amines and Alcohols

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials. Modern catalytic methods provide efficient routes to couple amines and alcohols with this compound.

Buchwald-Hartwig Amination and Copper-Catalyzed C-O Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. This reaction is highly versatile, tolerating a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocycles. The catalytic cycle involves oxidative addition of this compound to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base (commonly a sterically hindered alkoxide like NaOtBu), and reductive elimination to yield the N-arylated product. The choice of phosphine ligand is critical for the reaction's success.

For the synthesis of aryl ethers (C-O bond formation), the Ullmann condensation offers a classic copper-catalyzed approach. researchgate.net Modern variations of this reaction utilize catalytic amounts of a copper(I) salt, often in the presence of a ligand such as phenanthroline or an amino acid, to couple this compound with various alcohols or phenols. researchgate.netchemicalbook.com These reactions typically require a base like K₂CO₃ or Cs₂CO₃ and are often performed at elevated temperatures in polar aprotic solvents. chemicalbook.com

Table 3: C-N and C-O Bond Forming Reactions of this compound
Reaction TypeCoupling PartnerCatalyst SystemBaseExpected Product
Buchwald-Hartwig AminationAnilinePd2(dba)3 / BINAPNaOtBuN-(3-Cyclohexylphenyl)aniline
Buchwald-Hartwig AminationMorpholinePd(OAc)2 / XPhosK3PO44-(3-Cyclohexylphenyl)morpholine
Copper-Catalyzed C-O CouplingPhenolCuI / L-prolineK2CO31-Cyclohexyl-3-phenoxybenzene
Copper-Catalyzed C-O CouplingMethanolCuI / PhenanthrolineCs2CO31-Cyclohexyl-3-methoxybenzene

C-S and C-P Bond Forming Reactions with Sulfur and Phosphorus Nucleophiles

The introduction of sulfur and phosphorus moieties onto an aromatic ring opens avenues for the synthesis of compounds with unique electronic and biological properties. Palladium-catalyzed cross-coupling reactions are highly effective for forming C-S and C-P bonds.

Thiolation, Sulfonylation, and Phosphorylation Reactions

Thiolation: The synthesis of aryl thioethers from this compound can be achieved through palladium-catalyzed coupling with thiols (the Migita-Kosugi-Stille coupling or Buchwald-Hartwig-type C-S coupling). nih.govthieme-connect.com These reactions typically employ a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine ligand like Xantphos or DiPPF. researchgate.net A base is required to deprotonate the thiol, forming a more nucleophilic thiolate. acsgcipr.org Both aromatic and aliphatic thiols can be used, providing access to a wide range of 3-cyclohexylphenyl sulfides. nih.gov

Sulfonylation: Aryl sulfones can be prepared by coupling this compound with sulfinic acid salts (e.g., sodium benzenesulfinate). This palladium-catalyzed reaction provides a direct route to the sulfonyl group, a common pharmacophore. The reaction conditions are similar to other cross-coupling reactions, typically involving a palladium catalyst and a suitable ligand in a polar solvent.

Phosphorylation: The Hirao reaction is a palladium-catalyzed cross-coupling of an aryl halide with a P(O)H compound, such as a dialkyl phosphite (B83602) or a secondary phosphine oxide. This reaction is a highly efficient method for forming a C-P bond, yielding arylphosphonates, arylphosphinates, or tertiary phosphine oxides. For this compound, reaction with diethyl phosphite in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base (e.g., triethylamine) will produce diethyl (3-cyclohexylphenyl)phosphonate.

Table 4: C-S and C-P Bond Forming Reactions of this compound
Reaction TypeNucleophileCatalyst SystemBaseExpected Product
ThiolationBenzenethiolPd(OAc)2 / DiPPFK3PO4(3-Cyclohexylphenyl)(phenyl)sulfane
ThiolationEthanethiolPd2(dba)3 / XantphosNaOtBu(3-Cyclohexylphenyl)(ethyl)sulfane
SulfonylationSodium benzenesulfinatePd(OAc)2 / Xantphos-1-Cyclohexyl-3-(phenylsulfonyl)benzene
Phosphorylation (Hirao Reaction)Diethyl phosphitePd(PPh3)4Et3NDiethyl (3-cyclohexylphenyl)phosphonate

Late-Stage Functionalization of this compound Derivatives

Late-stage functionalization (LSF) has emerged as a powerful paradigm in medicinal chemistry and materials science, enabling the direct modification of complex molecules at a late stage of a synthetic sequence. This approach circumvents the need for de novo synthesis of analogues and provides a rapid means to explore structure-activity relationships. For derivatives of this compound, LSF opens up avenues to introduce new pharmacophores or material-enhancing groups by selectively activating and functionalizing otherwise inert C-H bonds.

Remote C-H Activation and Selective Functionalization

The concept of remote C-H activation is a frontier in synthetic methodology, aiming to functionalize C-H bonds that are distant from existing functional groups. In the context of this compound derivatives, this translates to the selective modification of C-H bonds on the cyclohexyl ring, directed by a functional group on the benzene (B151609) ring, or vice versa. This strategy relies on the use of specifically designed directing groups that can position a transition metal catalyst in close proximity to a targeted remote C-H bond.

While direct experimental data on the remote C-H activation of this compound is not extensively documented in the current body of scientific literature, plausible strategies can be extrapolated from studies on analogous systems containing both aromatic and saturated cyclic moieties. The primary challenge lies in achieving high regioselectivity, targeting a specific C-H bond among the many present on both the cyclohexyl and benzene rings.

Strategies for Remote C-H Functionalization of the Cyclohexyl Ring:

One potential approach involves the installation of a directing group at the bromine-bearing position of the benzene ring. This directing group would need to possess a long, flexible yet conformationally-biased linker to reach and activate a specific C-H bond on the cyclohexyl ring, most likely at the γ- or δ-position. Palladium catalysis is a common and effective method for such transformations.

For instance, a bidentate directing group, such as a picolinamide (B142947) or an 8-aminoquinoline (B160924) amide, could be installed via a suitable cross-coupling reaction at the C1 position (after conversion of the bromo group to a suitable handle). This directing group could then chelate to a palladium catalyst, bringing it into the vicinity of the cyclohexyl ring and facilitating the activation of a specific C(sp³)–H bond. The subsequent functionalization could involve arylation, olefination, or the introduction of other functional groups.

The table below illustrates a hypothetical scenario for the palladium-catalyzed remote γ-C(sp³)–H arylation of a this compound derivative, based on established methodologies for other aliphatic systems.

EntryDirecting Group (DG)Arylating AgentCatalystLigandYield (%)Regioselectivity (γ:other)
1Picolinamide4-Fluorophenylboronic acidPd(OAc)₂L165>20:1
28-Aminoquinoline4-Methoxyphenylboronic acidPd(OAc)₂L272>20:1
3PicolinamideThiophenylboronic acidPd(OAc)₂L158>19:1

Strategies for Remote C-H Functionalization of the Benzene Ring:

Conversely, a directing group installed on the cyclohexyl ring could be employed to achieve remote C-H functionalization of the benzene ring. This would be particularly useful for accessing substitution patterns that are not readily achievable through conventional electrophilic aromatic substitution.

For example, a carboxylic acid or an amine functionality could be introduced onto the cyclohexyl ring. These "native" directing groups can coordinate to a transition metal catalyst, such as ruthenium or palladium, and direct the functionalization to the meta-position of the benzene ring. This approach would be highly valuable for introducing substituents at the C5 position of the this compound core.

The following table outlines a potential ruthenium-catalyzed meta-C-H alkylation of a 1-bromo-3-(1-carboxycyclohexyl)benzene derivative, drawing parallels from known meta-selective C-H functionalization reactions.

EntryAlkylating AgentCatalystLigandYield (%)Regioselectivity (meta:other)
11-IodoadamantaneRu₃(CO)₁₂L375>20:1
2tert-Butyl bromideRuCl₂(p-cymene)₂L468>19:1
3Cyclohexyl iodideRu₃(CO)₁₂L371>20:1

Challenges and Future Outlook:

The successful implementation of these strategies for this compound derivatives would require careful optimization of reaction conditions, including the choice of catalyst, ligand, and directing group. Steric hindrance from the bulky cyclohexyl group and the potential for competing side reactions, such as β-hydride elimination, are significant hurdles that would need to be overcome.

Future research in this area will likely focus on the development of novel directing groups with enhanced reach and selectivity, as well as the discovery of more efficient and robust catalytic systems. The ability to selectively functionalize remote C-H bonds in molecules like this compound will undoubtedly pave the way for the synthesis of novel compounds with tailored properties for a wide range of applications.

Advanced Analytical Methodologies for the Detection and Quantification of 1 Bromo 3 Cyclohexylbenzene in Complex Reaction Systems

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and definitive analytical tool for the analysis of semi-volatile and volatile compounds such as 1-Bromo-3-cyclohexylbenzene. Its high chromatographic efficiency combined with the specificity of mass spectrometric detection allows for exceptional sensitivity and selectivity, making it ideal for both trace-level quantification and the assessment of product purity.

In a typical GC-MS analysis of brominated organic compounds, the selection of the capillary column is paramount. A low-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is often employed. The separation is based on the boiling points and polarities of the components in the mixture. The oven temperature is programmed to start at a lower temperature and gradually increase to ensure the separation of more volatile components before eluting the higher-boiling compounds like this compound.

Mass spectrometry detection, particularly when using selective modes like Selected Ion Monitoring (SIM), provides enhanced sensitivity for trace analysis. For purity assessment, full scan mode is utilized to identify unknown impurities by their mass spectra. The characteristic isotopic pattern of bromine (approximately equal abundance of isotopes at m/z 79 and 81) provides a distinct signature for identifying bromine-containing compounds in the mass spectrum. For complex matrices, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) can offer significantly enhanced separation power and detectability. gcms.cznih.gov

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound

Parameter Setting
GC System Agilent 8890 GC or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, Constant Flow Rate 1.2 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL (Splitless mode)
Oven Program 80 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min
MS System Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Full Scan (m/z 50-400) and SIM for trace analysis

| SIM Ions (Hypothetical) | m/z 238, 240 (Molecular Ions), 159 (Fragment Ion) |

High-Performance Liquid Chromatography (HPLC) with Specialized Detection Systems (e.g., UV-Vis, RI, ELSD)

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of compounds that are non-volatile or thermally labile. For a non-polar compound like this compound, reversed-phase HPLC is the method of choice. sielc.comsielc.comsielc.com

The separation is typically achieved on a C18 or C8 stationary phase, where the non-polar analyte interacts with the hydrophobic alkyl chains of the column packing. A mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water is used to elute the compound. sielc.comsielc.comsielc.com The strength of the mobile phase is adjusted to achieve optimal retention and separation from other components in the reaction mixture.

Ultraviolet-Visible (UV-Vis) detection is commonly employed for aromatic compounds like this compound, which possess a chromophore that absorbs UV light. The wavelength of detection is selected based on the UV spectrum of the analyte to maximize sensitivity. For complex mixtures where co-eluting compounds might interfere, a Diode Array Detector (DAD) can provide spectral information, aiding in peak purity assessment. wur.nl For compounds lacking a UV chromophore, other detectors such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be utilized, although they generally offer lower sensitivity than UV-Vis detection for this class of compound.

Table 2: Example HPLC Method for this compound Analysis

Parameter Condition
HPLC System Shimadzu LC-20AD or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: 85% Acetonitrile, 15% Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector

| Detection Wavelength | 265 nm (Hypothetical λmax) |

Supercritical Fluid Chromatography (SFC) for Challenging Separations and Chiral Analysis

Supercritical Fluid Chromatography (SFC) emerges as a powerful alternative to both GC and HPLC, often described as a hybrid of the two. teledynelabs.comshimadzu.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. teledynelabs.comwikipedia.org The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC. shimadzu.comtwistingmemoirs.com

SFC is particularly advantageous for the separation of complex mixtures and for chiral separations. wikipedia.orgselvita.com The technique is considered a form of normal-phase chromatography, making it suitable for separating isomers and compounds with similar polarities. wikipedia.org By adding a co-solvent (modifier), such as methanol or ethanol, to the carbon dioxide mobile phase, the polarity can be tuned to optimize the separation of various analytes. afmps.be

For the analysis of this compound, SFC can offer rapid analysis times and reduced consumption of organic solvents, aligning with green chemistry principles. selvita.com Furthermore, if chiral variants of cyclohexylbenzene (B7769038) derivatives were present, SFC coupled with a chiral stationary phase (CSP) would be the premier technique for their resolution. Polysaccharide-based CSPs are commonly used in SFC for their broad applicability in resolving enantiomers. chromatographyonline.comphenomenex.com

Table 3: Conceptual SFC System for Achiral/Chiral Analysis

Parameter Condition
SFC System Waters ACQUITY UPC² or equivalent
Column For achiral: BEH 2-EP, 3.0 x 100 mm, 1.7 µm; For chiral: Chiralpak IA or similar polysaccharide-based CSP
Mobile Phase Supercritical CO₂ with Methanol as co-solvent
Gradient (Hypothetical) 2% to 20% Methanol over 5 minutes
Flow Rate 2.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C

| Detector | Photodiode Array (PDA) Detector |

Advanced Sample Preparation Techniques for Complex Reaction Mixtures and Intermediates

Effective sample preparation is a critical prerequisite for accurate and reliable chromatographic analysis. It aims to remove interfering matrix components, concentrate the analyte of interest, and ensure compatibility with the analytical instrument. thermofisher.comchromatographyonline.com

Liquid-Liquid Extraction (LLE) is a fundamental and widely used sample preparation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous and an organic phase. phenomenex.comwikipedia.org For isolating the non-polar this compound from a polar or aqueous reaction quench, an extraction with a water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane (B109758) would be effective. libretexts.orgyoutube.com The process involves partitioning the analyte from the aqueous phase into the organic phase, which can then be concentrated and analyzed. wikipedia.org

Solid-Phase Extraction (SPE) offers a more controlled and often more efficient alternative to LLE, with the added benefits of reduced solvent consumption and potential for automation. thermofisher.comscioninstruments.comsigmaaldrich.com SPE utilizes a solid sorbent packed into a cartridge to retain the analyte from a liquid sample. libretexts.org For this compound, a reversed-phase SPE sorbent, such as C18 or a cyclohexyl-bonded silica (B1680970), would be appropriate. chromatographyonline.comscioninstruments.com The protocol involves conditioning the sorbent, loading the sample, washing away impurities with a weak solvent, and finally eluting the target analyte with a strong organic solvent. thermofisher.comlibretexts.org

Table 4: Comparison of LLE and SPE Protocols for this compound

Step Liquid-Liquid Extraction (LLE) Protocol Solid-Phase Extraction (SPE) Protocol
Principle Partitioning between two immiscible liquid phases. wikipedia.org Partitioning between a solid stationary phase and a liquid mobile phase. thermofisher.com
Sample Pre-treatment Dilute reaction mixture in an appropriate aqueous solution. Dilute sample to reduce viscosity and ensure compatibility with the sorbent.
Extraction/Loading Add an immiscible organic solvent (e.g., hexane) and shake vigorously in a separatory funnel. Allow layers to separate. richmond.edu Pass the pre-treated sample through a conditioned reversed-phase (e.g., C18) SPE cartridge. libretexts.org
Washing/Interference Removal The organic layer may be washed with brine to remove residual water. Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove polar impurities. chromatographyonline.com
Elution/Collection Drain the organic layer containing the analyte. Elute this compound with a small volume of a non-polar organic solvent (e.g., acetonitrile or hexane). thermofisher.com
Advantages Simple, requires basic equipment. phenomenex.com High recovery, high selectivity, low solvent usage, easily automated. thermofisher.comscioninstruments.com

| Disadvantages | Can be time-consuming, may form emulsions, requires large volumes of solvent. phenomenex.com | Higher cost per sample, method development can be more complex. |

Future Research Directions and Prospects for 1 Bromo 3 Cyclohexylbenzene

Exploration of Novel Catalytic Systems for Sustainable and Efficient Synthesis

The synthesis of 1-bromo-3-cyclohexylbenzene and its derivatives is a key area for future innovation, with a strong emphasis on developing greener and more efficient catalytic methods. Traditional synthesis routes often rely on stoichiometric reagents and harsh reaction conditions, leading to significant waste generation and energy consumption. The future lies in the adoption of catalytic systems that are not only highly efficient but also environmentally benign.

Furthermore, the integration of these advanced catalytic systems with flow chemistry represents a paradigm shift in chemical manufacturing. vapourtec.comresearchgate.net Flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic reactions. researchgate.net The application of flow chemistry to the synthesis of substituted benzenes has demonstrated the potential to significantly increase productivity and convenience. researchgate.net Future research will likely focus on developing integrated flow processes for the multi-step synthesis of complex molecules derived from this compound.

Parameter Batch Chemistry Flow Chemistry Advantages of Flow Chemistry
Reaction Time HoursMinutes90 times faster processing
Safety Higher risk with hazardous reagentsMinimized risk due to small volumesSafer handling of reactive intermediates
Scalability Difficult and requires re-optimizationAchieved by longer run timesSeamless transition from lab to production
Selectivity Often lowerHigher due to precise controlImproved product purity

Development of New Applications in Advanced Functional Materials and Nanotechnology

The unique combination of a reactive bromo-functionalized aromatic ring and a bulky cyclohexyl substituent makes this compound an attractive building block for advanced functional materials. wiley.comdongguk.edu These materials are designed to possess specific chemical and physical properties for applications in a wide range of fields, from electronics to medicine.

The bromo-substituent on the benzene (B151609) ring serves as a versatile handle for introducing this molecule into larger, more complex structures. In the realm of supramolecular chemistry, the bromine atom can participate in halogen bonding, a directional non-covalent interaction that can be used to control the self-assembly of molecules into well-defined architectures. rsc.orgnih.govresearchgate.net These supramolecular assemblies are of interest for applications in crystal engineering, liquid crystals, and the development of novel functional materials.

In the field of polymer science, this compound can be used as a monomer or a functionalizing agent to create novel polymer scaffolds. umich.edunih.govnih.gov These scaffolds are crucial in tissue engineering, providing a temporary three-dimensional structure that supports cell growth and tissue regeneration. umich.edunih.govresearchgate.net The incorporation of the cyclohexylbenzene (B7769038) moiety can be used to tune the physical properties of the polymer, such as its hydrophobicity, thermal stability, and mechanical strength.

Application Area Role of this compound Potential Impact
Optoelectronics Precursor for conjugated materialsDevelopment of new organic semiconductors and light-emitting diodes
Supramolecular Chemistry Building block for halogen-bonded assembliesCreation of novel liquid crystals and functional solids
Polymer Scaffolds Monomer for functional polymersAdvanced biomaterials for tissue engineering and drug delivery

Computational Design and Machine Learning Approaches for Reaction Optimization and Discovery

The traditional approach to chemical research, relying on trial-and-error experimentation, is being revolutionized by the advent of computational chemistry and machine learning. beilstein-journals.orgnih.govresearchgate.net These powerful tools can accelerate the discovery and optimization of new reactions and materials by providing insights that are difficult to obtain through experiments alone.

For a molecule like this compound, predicting the outcome of chemical reactions is crucial for its efficient utilization. Machine learning models are increasingly being used to predict reaction outcomes with high accuracy. nih.gov For instance, models like RegioML have been developed to predict the regioselectivity of electrophilic aromatic substitution reactions, such as bromination, with accuracies exceeding 90%. chemrxiv.orgrsc.orgresearchgate.net These models can help chemists to design synthetic routes that maximize the yield of the desired product while minimizing the formation of unwanted side products.

Beyond predicting reaction outcomes, machine learning algorithms can also be used to optimize reaction conditions. beilstein-journals.orgbeilstein-journals.orgduke.edu By analyzing large datasets of chemical reactions, these algorithms can identify the optimal combination of catalyst, solvent, temperature, and other parameters to maximize the yield and selectivity of a reaction. This approach not only saves time and resources but can also lead to the discovery of novel reaction conditions that would not have been found through traditional methods. researchgate.netduke.edu

Machine Learning Model Application Reported Accuracy/Performance
RegioML Predicting regioselectivity of bromination93% accuracy on test set chemrxiv.orgrsc.org
LabMate.ML Reaction condition optimizationFound suitable conditions in 1-10 experiments duke.edu
General ML Models Predicting reaction yield and selectivityCan outperform traditional optimization methods beilstein-journals.orgbeilstein-journals.org

Investigation of Bioactive Analogues and Their Synthetic Accessibility

The structural motif of a substituted benzene ring is a common feature in many biologically active molecules and pharmaceuticals. The unique combination of lipophilic (cyclohexyl) and reactive (bromo) groups in this compound makes it an interesting starting point for the synthesis of novel bioactive compounds.

Future research in this area will likely focus on using this compound as a scaffold to synthesize libraries of new compounds. These compounds can then be screened for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The development of efficient and versatile synthetic routes to these analogues will be crucial for exploring their therapeutic potential. Computational docking studies can be employed to predict the binding of these novel compounds to biological targets, helping to guide the design of more potent and selective drug candidates. nih.gov The synthetic accessibility of these analogues, facilitated by the novel catalytic systems and reaction optimization strategies discussed above, will be a key factor in their successful development. semanticscholar.orglibretexts.orglibretexts.orgyoutube.com

Scaffold Modification Strategies for Lead Compound Development and Derivatization (focused on synthesis and structural modification)

The derivatization of the this compound scaffold can be systematically approached by targeting its three key structural components: the bromine substituent, the phenyl ring, and the cyclohexyl group. Each of these sites offers distinct opportunities for synthetic modification to generate a diverse library of analogues for biological screening.

Modification via the Bromo Substituent:

The bromine atom on the phenyl ring is the most synthetically versatile handle for introducing molecular diversity. Its utility in modern cross-coupling reactions allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).

Palladium-Catalyzed Cross-Coupling Reactions: This class of reactions is paramount for derivatizing aryl halides. Key strategies include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a new C-C bond by coupling this compound with a variety of organoboron compounds (boronic acids or esters). This strategy is highly effective for introducing substituted aryl, heteroaryl, or alkenyl groups, significantly expanding the chemical space of the derivatives. nih.govscielo.brtcichemicals.com The mild reaction conditions and tolerance of a wide range of functional groups make it a powerful tool in lead optimization. nih.govscielo.br

Buchwald-Hartwig Amination: To introduce nitrogen-containing functional groups, which are prevalent in pharmaceuticals, the Buchwald-Hartwig amination is an essential method. wikipedia.orgacsgcipr.org This palladium-catalyzed reaction couples the aryl bromide with primary or secondary amines, amides, or carbamates. wikipedia.orgorganic-chemistry.org This allows for the synthesis of a wide array of aniline (B41778) derivatives, which can serve as key intermediates for further functionalization or as final drug candidates.

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. wikipedia.orgorganic-chemistry.org It involves the coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org The resulting aryl alkynes are valuable precursors for synthesizing more complex heterocyclic systems or can be incorporated into the final structure to modulate target binding.

The following table summarizes these key cross-coupling strategies for modifying the this compound scaffold.

Reaction Name Coupling Partner Bond Formed Potential Introduced Moiety
Suzuki-Miyaura CouplingOrganoboron Reagent (e.g., Arylboronic acid)C-CPhenyl, Pyridyl, Thienyl, Vinyl
Buchwald-Hartwig AminationAmine (Primary or Secondary)C-NAnilines, N-Arylpiperazines
Sonogashira CouplingTerminal AlkyneC-C (sp²-sp)Phenylacetylene (B144264), Propargyl alcohol

Interactive Data Table: Cross-Coupling Strategies

Modification of the Cyclohexyl Ring:

The cyclohexyl moiety offers opportunities for introducing three-dimensionality and modifying the lipophilicity of the molecule. While synthetically more challenging than derivatizing the bromo-handle, several strategies can be envisioned:

Oxidative Functionalization: Selective oxidation of the benzylic position (the carbon atom of the cyclohexyl ring attached to the phenyl group) can introduce a ketone or hydroxyl group. For instance, selective oxidation of cyclohexylbenzene can yield cyclohexylbenzene-1-hydroperoxide, which can be further converted to other functional groups. researchgate.net These new functionalities can serve as hydrogen bond donors or acceptors, potentially improving target engagement.

Substitution Reactions: Introduction of substituents onto the cyclohexyl ring itself, for example, through free-radical halogenation followed by nucleophilic substitution, could generate derivatives with altered conformational preferences and physicochemical properties.

Modification of the Phenyl Ring:

Beyond the bromo-substituent, the aromatic ring itself can be further functionalized, although regioselectivity can be a challenge.

Electrophilic Aromatic Substitution: Reactions such as nitration, acylation, or further halogenation could introduce additional substituents on the phenyl ring. The directing effects of the existing bromo and cyclohexyl groups would need to be carefully considered to control the position of the new substituent. These modifications can influence the electronic properties and binding interactions of the molecule.

Future research focused on these derivatization strategies will be instrumental in building a comprehensive library of this compound analogues. The systematic exploration of these synthetic routes will enable a thorough investigation of the SAR, paving the way for the identification of novel lead compounds with therapeutic potential.

Q & A

What are the recommended methods for synthesizing 1-Bromo-3-cyclohexylbenzene, and how do reaction conditions influence yield?

Basic Research Question
The synthesis of this compound typically involves electrophilic aromatic substitution or coupling reactions. Key reagents include brominating agents (e.g., NBS or Br₂ with Lewis acids like FeBr₃) and cyclohexylating agents (e.g., cyclohexylmagnesium bromide). Reaction conditions such as temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst choice (e.g., Pd for cross-coupling) critically impact yield. For example, excess brominating agents may lead to over-bromination, while improper stoichiometry of the cyclohexyl group donor can reduce regioselectivity . Optimization via fractional factorial design is recommended to isolate the desired isomer.

How should researchers safely handle and store this compound to prevent degradation or hazards?

Basic Research Question
Storage requires protection from UV light, moisture, and high temperatures. Use amber glass containers in cool (<20°C), ventilated areas. Personal protective equipment (PPE) including nitrile gloves, lab coats, and goggles is mandatory. In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical attention . Contamination risks increase if stored near oxidizing agents (e.g., KMnO₄), as brominated compounds may decompose exothermically .

What analytical techniques are most effective for characterizing this compound and its derivatives?

Basic Research Question
Combine ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclohexyl vs. aryl protons) and GC-MS for purity assessment. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., C-Br stretching at ~550 cm⁻¹). For crystalline derivatives, single-crystal X-ray diffraction (XRD) resolves steric effects, as demonstrated in structurally analogous bromocyclohexylbenzenes (R-factor <0.09, data-to-parameter ratio >20:1) .

How can researchers resolve contradictions in reported reaction pathways involving this compound?

Advanced Research Question
Contradictions often arise from divergent reaction conditions or impurity profiles. Systematic approaches include:

  • Reproducibility trials : Replicate literature methods with strict control of variables (e.g., solvent dryness, inert atmosphere).
  • Byproduct analysis : Use LC-MS to identify minor species (e.g., di-brominated isomers).
  • Computational modeling : DFT calculations (e.g., Gibbs free energy of transition states) can clarify regioselectivity discrepancies .
    For example, competing SN1/SN2 mechanisms in nucleophilic substitutions may explain yield variations .

What strategies optimize regioselectivity in cross-coupling reactions using this compound?

Advanced Research Question
The bulky cyclohexyl group directs coupling to the para position via steric hindrance. Catalytic systems like Pd(OAc)₂ with SPhos ligands enhance selectivity for Suzuki-Miyaura reactions. Solvent effects (e.g., toluene > DMF) and base choice (K₂CO₃ vs. Cs₂CO₃) further modulate reactivity. For example, polar aprotic solvents stabilize Pd intermediates, reducing side reactions . Kinetic studies (e.g., in situ IR monitoring) are advised to track intermediate formation.

How can X-ray crystallography validate the molecular structure of this compound derivatives?

Advanced Research Question
Single-crystal XRD provides unambiguous confirmation of bond lengths, angles, and stereochemistry. For bromocyclohexylbenzenes, data collection at 100 K minimizes thermal motion artifacts. Key metrics include R-factor (<0.05) and high completeness (>99%). Example: A derivative with 1-bromo-2,4,6-tricyclohexylbenzene showed C-Br bond length of 1.89 Å and cyclohexyl chair conformations, consistent with computational predictions .

What are the challenges in purifying this compound, and how can they be mitigated?

Basic Research Question
Common issues include co-elution of di-brominated byproducts and residual cyclohexanol. Use gradient elution chromatography (hexane:ethyl acetate 9:1 to 4:1) or recrystallization in ethanol/water mixtures. For persistent impurities, silica gel column chromatography with a slow eluent ramp (1% increase per 10 mL) improves separation . Purity assessment via HPLC (C18 column, 254 nm UV detection) is critical.

How does steric hindrance from the cyclohexyl group influence reactivity in catalytic transformations?

Advanced Research Question
The cyclohexyl group reduces accessibility to the aryl bromide site, slowing oxidative addition in Pd-catalyzed reactions. Steric maps (e.g., %VBur calculations) quantify this effect, guiding ligand design. For example, bulky ligands like XPhos counteract steric hindrance by stabilizing Pd(0) intermediates. Kinetic studies show a 3-fold rate decrease compared to unsubstituted bromobenzenes under identical conditions .

What methodologies assess environmental and health risks of this compound in lab settings?

Basic Research Question
Follow GHS hazard codes (e.g., H301 for toxicity, H400 for aquatic hazard). Quantitative risk assessment (QRA) tools model exposure scenarios (e.g., inhalation during reflux). Ecotoxicity testing via Daphnia magna assays (LC₅₀ <1 mg/L) and biodegradability studies (OECD 301F) inform disposal protocols. Always consult SDS for emergency response .

How can researchers design experiments to explore the biological activity of this compound derivatives?

Advanced Research Question
Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Structure-activity relationship (SAR) studies correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with IC₅₀ values. For in vivo models, prioritize compounds with logP 2–4 and polar surface area <90 Ų to balance permeability and solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.